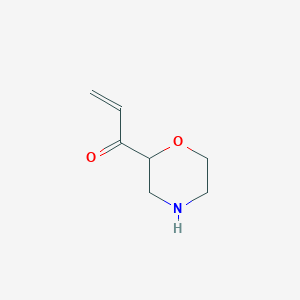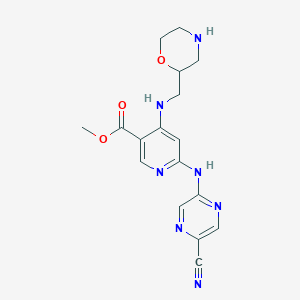
1-Boc-4-aminopiperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-4-aminopiperidin-2-one, also known as tert-butyl 4-aminopiperidin-2-one, is a chemical compound with the molecular formula C10H18N2O3 and a molecular weight of 214.26 g/mol . This compound is widely used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Boc-4-aminopiperidin-2-one can be synthesized through various methods. One common method involves the reaction of 4-piperidinecarboxamide with di-tert-butyl dicarbonate in the presence of triethylamine . The reaction is typically carried out by stirring the mixture for 8-10 hours, followed by pH adjustment, extraction, drying, and crystallization to obtain the desired product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of readily available raw materials, simple and convenient operations, and high reaction yields. The product obtained is of high purity and stable properties, making it suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
1-Boc-4-aminopiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, oxo derivatives, and amine derivatives, which are valuable intermediates in organic synthesis and pharmaceutical research .
Scientific Research Applications
1-Boc-4-aminopiperidin-2-one has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Boc-4-aminopiperidin-2-one involves its ability to act as a protecting group for amines. The tert-butyl carbamate (Boc) group can be easily introduced and removed under mild conditions, making it a valuable tool in organic synthesis. The compound interacts with various molecular targets and pathways, facilitating the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
4-Boc-aminopiperidine: Similar in structure but lacks the oxo group at the 2-position.
3-aminopiperidine-2-one: Similar in structure but has the amino group at the 3-position.
Uniqueness
1-Boc-4-aminopiperidin-2-one is unique due to its specific substitution pattern, which provides distinct reactivity and stability. This makes it particularly useful in the synthesis of complex molecules and pharmaceutical intermediates .
Properties
Molecular Formula |
C10H18N2O3 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
tert-butyl 4-amino-2-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-5-4-7(11)6-8(12)13/h7H,4-6,11H2,1-3H3 |
InChI Key |
QCGRYNBXTGYZDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl 2-(6-bromo-5-methyl-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-3-yl)-2-methylpropanoate](/img/structure/B12335808.png)

![9H-Carbazole, 9,9'-(2,2'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[3,6-dimethyl-](/img/structure/B12335828.png)

![1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione](/img/structure/B12335841.png)

![Propanamide, 2-methyl-N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12335845.png)





![18-[4-(2,2-difluoro-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)phenyl]octadecyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12335895.png)
